3-Bromo-4-mercaptobenzonitrile
Description
3-Bromo-4-mercaptobenzonitrile is a brominated aromatic compound featuring a cyano (-CN) group at position 3, a bromine atom at position 4, and a thiol (-SH) substituent at position 1 (ortho to the bromine). This compound serves as a critical intermediate in organic synthesis, particularly in the development of heterocyclic frameworks. For example, it was used as a precursor in the synthesis of a novel D-amino acid oxidase (DAO) inhibitor, where its thiol group facilitated nucleophilic substitution reactions to form sulfur-containing heterocycles .
Properties
CAS No. |
110888-17-0 |
|---|---|
Molecular Formula |
C7H4BrNS |
Molecular Weight |
214.08 g/mol |
IUPAC Name |
3-bromo-4-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H |
InChI Key |
AONUGCJCKAIQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₄BrNS
- Molecular Weight : 214.08 g/mol (calculated).
- Spectroscopic Data :
The thiol group enhances reactivity in cross-coupling and cyclization reactions, making this compound valuable in medicinal chemistry and materials science.
Comparison with Structurally Similar Bromobenzonitrile Derivatives
Substituent Effects on Physicochemical Properties
The table below compares 3-Bromo-4-mercaptobenzonitrile with analogs differing in substituents:
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